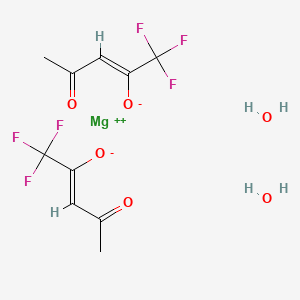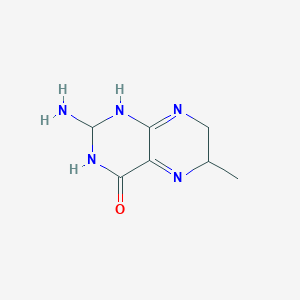![molecular formula C38H52FeO2P2 B12063326 Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)
Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI) is a complex organometallic compound. It features a ferrocene core, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom. The compound is further functionalized with phosphino groups, making it a versatile ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the functionalization of ferrocene with phosphino groups. One common approach is the reaction of ferrocene with bis(1,1-dimethylethyl)phosphine and bis(4-methoxy-3,5-dimethylphenyl)phosphine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the phosphine ligands and facilitate their attachment to the ferrocene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ferrocene core can undergo oxidation to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions, where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core yields ferrocenium salts, while substitution reactions can produce a variety of phosphino-substituted ferrocenes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination complexes and catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic processes.
Biology
In biological research, derivatives of this compound have been explored for their potential as anticancer agents. The ferrocene core can interact with biological molecules, leading to cytotoxic effects in cancer cells .
Medicine
In medicine, the compound’s derivatives are being investigated for their therapeutic potential. The ability to modify the phosphino groups allows for the design of targeted drugs with specific biological activities.
Industry
In industry, this compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with metal centers and biological molecules. The phosphino groups can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, the ferrocene core can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in coordination chemistry.
1,1’-Bis(dialkylphosphino)ferrocene: Similar structure but with different alkyl groups on the phosphino ligands.
1,1’-Bis(sulfonyl)ferrocene: Functionalized with sulfonyl groups instead of phosphino groups.
Uniqueness
The uniqueness of Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI) lies in its specific phosphino functionalization, which imparts distinct reactivity and stability. This makes it particularly useful in specialized catalytic applications and in the design of targeted therapeutic agents.
Properties
Molecular Formula |
C38H52FeO2P2 |
|---|---|
Molecular Weight |
658.6 g/mol |
InChI |
InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
UALLLNAXGQTBJA-KHZPMNTOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)

![sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12063255.png)


![(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)







